1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone
Description
This anthraquinone derivative features a primary amino group at position 1 and a substituted phenylamino group at position 4, with a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at the meta position of the phenyl ring. Its hydrochloride salt (CAS 83968-75-6) is documented in regulatory databases, indicating industrial relevance .
Properties
CAS No. |
83968-84-7 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |
InChI Key |
QXIXGQFTPKEPOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone involves several steps. One common method includes the reaction of 1-aminoanthraquinone with 3-[(dimethylamino)methyl]aniline under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anthraquinone derivatives .
Scientific Research Applications
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to proteins, altering their activity and affecting various cellular pathways . These interactions contribute to its biological effects, including its potential anticancer properties .
Comparison with Similar Compounds
Substituent Effects
- Positional Isomerism: The meta-substituted dimethylaminomethyl group in the target compound contrasts with the para-substituted analog (C.I. Basic Blue 47, CAS 12217-43-5). Meta substitution may reduce steric hindrance and alter electronic properties, affecting solubility and binding affinity .
- Amino vs. Hydroxy Groups: Derivatives like 1-Amino-4-hydroxyanthraquinone (CAS 116-85-8) lack the phenylamino substituent, resulting in lower molecular weight but reduced lipophilicity .
Table 2: Key Structural Differences
| Compound | Substituent at C4 | LogP* | Applications |
|---|---|---|---|
| Target Compound | 3-[(Dimethylamino)methyl]phenylamino | ~3.2 | Hair dyes, drug candidates |
| C.I. Basic Blue 47 (para isomer) | 4-[(Dimethylamino)methyl]phenylamino | ~3.5 | Textile/cosmetic dyes |
| 1-Amino-4-hydroxyanthraquinone | Hydroxy | ~1.8 | Anticancer research |
| 1-Amino-4-(2-hydroxyethylamino)anthraquinone | 2-Hydroxyethylamino | ~2.1 | Improved water solubility |
*Estimated based on substituent contributions.
Cytotoxicity
Aminoanthraquinones with alkylamino or arylamino groups exhibit strong cytotoxicity. For example:
- 3a (2-(butylamino)anthracene-1,4-dione): IC₅₀ = 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells .
DNA Interaction
Anthraquinones intercalate DNA via planar aromatic rings. The dimethylaminomethyl group may stabilize DNA binding through electrostatic interactions with phosphate backbones, similar to anthracycline drugs .
Drug Likeness and Regulatory Status
In Silico Predictions
- Target Compound: Predicted to have moderate drug likeness due to balanced LogP (~3.2) and polar surface area (~58 Ų). The dimethylaminomethyl group improves solubility relative to purely hydrophobic analogs .
Table 3: Regulatory Status
| Compound | Regulatory Listing | Use Restrictions |
|---|---|---|
| Target Compound | Canada DSL, EU Cosmetics | Hair dye (salts permitted) |
| C.I. Basic Blue 47 | India BIS, EU Cosmetics | Requires safety testing |
| 1-Amino-4-hydroxyanthraquinone | OSHA HazCom 2012 | Lab use only |
Biological Activity
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone (CAS: 83968-84-7) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2 |
| Molecular Weight | 371.43 g/mol |
| CAS Number | 83968-84-7 |
| EINECS | 281-564-7 |
| SMILES | CN(C)Cc1cccc(c1)Nc2ccc(c3c2C(=O)c4ccccc4C3=O)N |
| InChI | QXIXGQFTPKEPOF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from anthraquinone derivatives. The process often includes the introduction of amino groups through nucleophilic substitution reactions and subsequent purification steps to isolate the desired product.
Anticancer Properties
Research indicates that anthraquinone derivatives exhibit significant anticancer activity. A study demonstrated that this compound induces apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and activating caspase pathways. This compound was shown to inhibit cell proliferation and promote cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in breast cancer cells .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. Notably, it has been effective against resistant strains of Staphylococcus aureus and Candida albicans .
Cytotoxic Effects
The cytotoxic effects of this compound were evaluated using etiolated wheat sprouts as a model organism. The results indicated that exposure to this compound resulted in oxidative stress, characterized by increased malondialdehyde (MDA) levels, suggesting lipid peroxidation and cellular damage. However, electrolyte leakage measurements indicated that some protective mechanisms were activated in response to the stress .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A comparative analysis of various anthraquinone derivatives showed that this compound exhibited a higher potency against human breast cancer cells compared to other derivatives. The study utilized flow cytometry to quantify apoptosis rates .
- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load, demonstrating its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of bromine in 1-amino-4-bromoanthraquinone derivatives. For example, substituting bromine with 3-[(dimethylamino)methyl]aniline under alkaline conditions (pH 9–13) at elevated temperatures (120–150°C) in the presence of phase-transfer catalysts like ammonium salts or ethylene oxide/propylene oxide block copolymers improves yield and purity . Optimization involves controlling steric hindrance from the bulky dimethylaminomethyl group by adjusting solvent polarity and reaction time.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this anthraquinone derivative?
- Methodology :
- LC/MS : Determines molecular weight and fragmentation patterns to verify substitution patterns .
- NMR (¹H/¹³C) : Assigns protons and carbons, particularly distinguishing aromatic signals (δ 6.5–8.5 ppm for anthraquinone core) and dimethylamino methyl groups (δ 2.2–2.5 ppm for –N(CH₃)₂) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N–H bending at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools like DIGEP-Pred and STRING elucidate the compound’s biological targets and mechanisms?
- Methodology :
- DIGEP-Pred : Predicts protein targets by analyzing physicochemical properties and structural motifs. A drug-likeness score >0.4 suggests potential interactions with proteins like uPAR (urokinase-type plasminogen activator receptor), implicated in tumor metastasis .
- STRING : Maps protein-protein interaction networks to identify pathways (e.g., KEGG pathways for cancer or renal toxicity) .
- Validation : Cross-reference predictions with in vitro assays (e.g., ELISA for uPAR binding) .
Q. What experimental models resolve contradictions in reported biological activities (e.g., pro-metastatic vs. nephrotoxic effects)?
- Methodology :
- In vitro : Use cancer cell lines (e.g., MDA-MB-231 for metastasis) and renal proximal tubule cells (e.g., HK-2) to assess dose-dependent cytotoxicity .
- In vivo : Rodent models (e.g., xenograft tumors for metastasis, histopathology for kidney damage) .
- Mechanistic studies : RNA-seq to identify differentially expressed genes in conflicting pathways .
Q. How can QSAR models optimize pharmacokinetic properties while retaining bioactivity?
- Methodology :
- Train QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict solubility and bioavailability .
- Modify substituents (e.g., replacing bromine with hydrophilic groups) to enhance renal clearance and reduce toxicity .
Methodological Challenges
Q. What safety protocols mitigate risks during synthesis and handling?
- Recommendations :
- Engineering controls : Use fume hoods with HEPA filters to avoid inhalation of fine particles .
- PPE : Nitrile gloves, particulate respirators (EN 143 standard), and protective eyewear .
- Waste disposal : Neutralize reaction byproducts (e.g., bromides) before disposal to prevent environmental contamination .
Q. What challenges arise in introducing the dimethylaminomethylphenylamino group at the 4-position?
- Challenges :
- Steric hindrance : Bulky substituents reduce reaction rates; mitigate with high-boiling solvents (e.g., DMF) to improve solubility .
- Electronic effects : Electron-donating dimethylamino groups deactivate the anthraquinone core, requiring stronger nucleophiles or catalysts .
Data Contradiction Analysis
Q. How do researchers validate conflicting reports on tumorigenic vs. nephrotoxic effects?
- Approach :
- Dose-response studies : Establish thresholds for bioactivity vs. toxicity .
- Metabolite profiling : Identify if nephrotoxicity arises from reactive metabolites (e.g., quinone-imine intermediates) using LC-MS/MS .
- Pathway cross-talk : Use STRING to determine if uPAR and renal injury pathways share upstream regulators (e.g., NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
